(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a furan ring substituted with an ethyl group and a prop-2-enamide moiety attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-ethyl-3-buten-2-ol, under acidic conditions.
Substitution Reaction: The ethyl group is introduced to the furan ring via a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Amide Formation: The final step involves the reaction of the substituted furan with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of an ethyl group on the furan ring.
(2E)-3-(5-ethylfuran-2-yl)-N-(4-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom on the phenyl ring instead of a methyl group.
Uniqueness
(2E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its ethyl-substituted furan ring and 4-methylphenyl amide moiety contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-14-8-9-15(19-14)10-11-16(18)17-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHAUXWURKAKPU-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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